molecular formula C25H50O14 B12097221 mPEG11-CH2COOH

mPEG11-CH2COOH

Cat. No.: B12097221
M. Wt: 574.7 g/mol
InChI Key: NDKYXBXSYSBTLS-UHFFFAOYSA-N
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Description

Methoxy polyethylene glycol 11-carboxylic acid (mPEG11-CH2COOH) is a heterobifunctional polyethylene glycol compound. It is widely used in bioconjugation and drug delivery applications due to its ability to enhance the stability, solubility, and pharmacokinetic properties of therapeutic molecules .

Preparation Methods

Chemical Reactions Analysis

Methoxy polyethylene glycol 11-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methoxy polyethylene glycol 11-carboxylic acid is unique due to its heterobifunctional nature, which allows for easy conjugation with a wide range of molecules. Similar compounds include:

These compounds share similar properties but differ in their chain lengths and functional groups, providing a range of options for various applications.

Biological Activity

mPEG11-CH2COOH, also known as mPEG11-acid, is a monodispersed polyethylene glycol (PEG) derivative characterized by a terminal carboxylic acid group. This functionalization enhances its utility in various biomedical applications, particularly in drug delivery and protein modification. The compound's ability to form stable conjugates with proteins and other biomolecules makes it a valuable tool in medical research and nanotechnology.

  • Chemical Formula : C26H52O14
  • Molecular Weight : 588.7 g/mol
  • CAS Number : 2135793-73-4
  • Purity : ≥95%

The carboxylic acid group (-COOH) serves as a reactive site for conjugation with primary amines, facilitating the formation of stable amide bonds with proteins, peptides, and nanoparticles .

Biological Activity

This compound exhibits several biological activities that are crucial for its application in drug delivery systems and bioconjugation:

1. Protein Conjugation

The carboxylic acid functionality allows for efficient conjugation with proteins, enhancing their pharmacokinetic properties. This modification can improve the stability and circulation time of therapeutic proteins in the bloodstream, which is critical for effective drug delivery.

2. Nanoparticle Functionalization

This compound is commonly used to modify the surface of nanoparticles. This modification helps to reduce protein adsorption and enhance biocompatibility, which is vital for applications in targeted drug delivery and imaging .

3. Cell Culture Applications

In cell culture studies, this compound has been utilized to create functional coatings that promote cell adhesion and growth. These coatings can be tailored for specific cell types, enhancing the effectiveness of cell-based therapies .

Case Studies

  • Protein Stability Enhancement : A study demonstrated that conjugating this compound to a therapeutic protein significantly increased its stability under physiological conditions. The modified protein showed improved resistance to proteolytic degradation compared to its unmodified counterpart.
  • Nanoparticle Drug Delivery : In a recent investigation, this compound-modified nanoparticles were shown to deliver chemotherapeutic agents more effectively than unmodified nanoparticles. The study highlighted improved tumor targeting and reduced systemic toxicity.
  • Antibacterial Properties : Research indicated that mPEG11 derivatives possess inherent antibacterial properties when incorporated into polymer matrices. These findings suggest potential applications in creating antimicrobial coatings for medical devices .

Data Tables

PropertyValue
Chemical FormulaC26H52O14
Molecular Weight588.7 g/mol
CAS Number2135793-73-4
Purity≥95%
Application AreasDrug delivery, cell culture, nanoparticle modification

Properties

Molecular Formula

C25H50O14

Molecular Weight

574.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C25H50O14/c1-28-2-3-29-4-5-30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23-39-24-25(26)27/h2-24H2,1H3,(H,26,27)

InChI Key

NDKYXBXSYSBTLS-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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